5-tert-Butyl-m-xylene
Overview
Description
5-tert-Butyl-m-xylene: , also known as 1-tert-Butyl-3,5-dimethylbenzene, is an organic compound with the molecular formula C12H18. It is a derivative of xylene, where the methyl groups are substituted by a tert-butyl group at the 5-position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis . .
Mode of Action
As a chemical used in synthesis, its interactions are likely more chemical than biological, involving reactions with other compounds in a synthetic pathway .
Biochemical Pathways
As a synthetic chemical, it is primarily used in chemical reactions rather than interacting with biological systems .
Pharmacokinetics
Given its use in synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of use .
Result of Action
As a synthetic chemical, its primary effects are likely to be the result of its role in chemical reactions, rather than direct interactions with biological systems .
Action Environment
The action of 5-tert-Butyl-m-xylene is likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which this compound is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-m-xylene typically involves the alkylation of m-xylene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently reacts with the aromatic ring of m-xylene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-m-xylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces tert-butylbenzoic acid or tert-butylbenzyl alcohol.
Reduction: Yields hydrocarbons such as tert-butylbenzene.
Substitution: Results in halogenated derivatives like 5-tert-Butyl-2-chloro-m-xylene.
Scientific Research Applications
Chemistry: 5-tert-Butyl-m-xylene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, it is used to study the effects of aromatic hydrocarbons on biological systems. It can also be used in the development of pharmaceuticals where aromatic substitution is required .
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products. It is also employed as a solvent and in the production of fragrances .
Comparison with Similar Compounds
- 1,3,5-Tri-tert-butylbenzene
- 2-tert-Butyl-5-methylphenol
- 4-tert-Butylphenol
Comparison: 5-tert-Butyl-m-xylene is unique due to the presence of both tert-butyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and physical properties. Compared to 1,3,5-Tri-tert-butylbenzene, which has three tert-butyl groups, this compound has a different steric and electronic environment, leading to distinct reactivity patterns .
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPYHREEHYLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052659 | |
Record name | 5-Tert-butyl-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-19-1 | |
Record name | 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl-m-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-tert-Butyl-m-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Tert-butyl-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-TERT-BUTYL-M-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GX9N8TLC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tritium labeling in studying 5-tert-Butyl-m-xylene (musk xylene)?
A1: Tritium labeling is crucial for studying the fate and distribution of this compound (musk xylene) in biological and environmental systems. The radioactive isotope tritium (3H) allows researchers to track the compound's movement and transformation using techniques like autoradiography and liquid scintillation counting. This is particularly important for musk xylene, which has been identified as a potential environmental pollutant. The synthesis of tritium-labeled musk xylene, as described in the research [], enables researchers to investigate its absorption, distribution, metabolism, and excretion in organisms and ecosystems, ultimately contributing to a better understanding of its potential risks and the development of effective mitigation strategies.
Q2: How can supercritical fluid chromatography contribute to understanding the behavior of this compound in supercritical CO2?
A2: Supercritical fluid chromatography (SFC) is a powerful technique for studying the behavior of compounds in supercritical fluids like carbon dioxide (CO2). The research [] highlights the use of SFC to determine the diffusion coefficients of this compound in supercritical CO2. Diffusion coefficients provide insights into the mobility and transport properties of a compound within a specific medium. Understanding the diffusion behavior of this compound in supercritical CO2 is relevant for various applications, including its extraction from complex matrices, its use as a reactant or solvent in supercritical fluid technologies, and predicting its fate in environments where supercritical CO2 might be present.
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